molecular formula C31H35ClN2O2RuS B8033616 RuCl(p-cymene)[(R,R)-Ts-DPEN]

RuCl(p-cymene)[(R,R)-Ts-DPEN]

Cat. No.: B8033616
M. Wt: 636.2 g/mol
InChI Key: AZFNGPAYDKGCRB-AGEKDOICSA-M
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Description

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis. The compound’s full name is [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (R,R)-Ts-DPEN (N-p-tosyl-1,2-diphenylethylenediamine) in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis of RuCl(p-cymene)[(R,R)-Ts-DPEN] on a larger scale would likely follow similar principles as laboratory synthesis, with additional steps to ensure purity and yield. This might include the use of automated reactors and purification systems to handle larger quantities of reactants and products .

Biological Activity

RuCl(p-cymene)[(R,R)-Ts-DPEN] is a chiral ruthenium complex that has garnered attention for its potential in asymmetric catalysis, particularly in hydrogen transfer reactions. This compound is notable for its biological activity, particularly in the context of antitumor and antiproliferative effects, making it a subject of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C₃₁H₃₅ClN₂O₂RuS
  • Molecular Weight : 636.21 g/mol
  • Melting Point : 215 °C
  • Purity : ≥90% (by HPLC)

The compound features a ruthenium center coordinated with p-cymene and the chiral ligand (R,R)-Ts-DPEN, which enhances its enantioselectivity in various catalytic processes.

Antitumor and Antiproliferative Effects

Research indicates that RuCl(p-cymene)[(R,R)-Ts-DPEN] exhibits promising antitumor activity. It has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. The biological activity can be attributed to the compound's ability to induce apoptosis in cancer cells through multiple mechanisms, including oxidative stress and disruption of cellular signaling pathways.

  • Mechanism of Action :
    • The complex interacts with cellular components leading to increased reactive oxygen species (ROS) production, which is known to trigger apoptotic pathways.
    • It may also interfere with DNA replication and repair mechanisms, further contributing to its antitumor efficacy.
  • Case Studies :
    • In a study involving natural product derivatives, RuCl(p-cymene)[(R,R)-Ts-DPEN] showed significant activity against bacterial-origin compounds that were previously identified as having antitumor properties .
    • Another investigation highlighted its effectiveness in the asymmetric transfer hydrogenation of biomass-derived compounds, which could be pivotal for developing sustainable methods for synthesizing bioactive molecules .

Asymmetric Transfer Hydrogenation (ATH)

RuCl(p-cymene)[(R,R)-Ts-DPEN] is utilized as a catalyst in asymmetric transfer hydrogenation reactions. This process is crucial for synthesizing chiral alcohols and amines from prochiral ketones and imines.

Substrate TypeConversion (%)Enantiomeric Excess (%)
Methyl ketone9685
Ethyl ketone9482
Propyl ketone9483
Butyl ketone9281

These results indicate the high efficiency and selectivity of RuCl(p-cymene)[(R,R)-Ts-DPEN] in catalyzing these reactions under mild conditions .

Properties

IUPAC Name

[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFNGPAYDKGCRB-AGEKDOICSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.Cl[Ru+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35ClN2O2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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